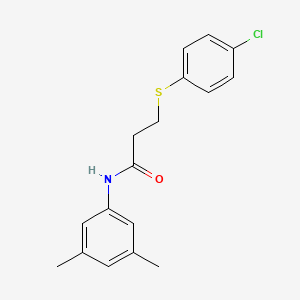

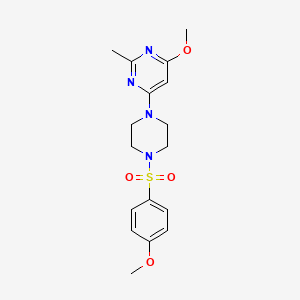

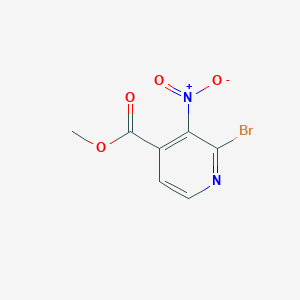

4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine" is a novel chemical entity that appears to be related to a class of compounds with potential biological activity. The related compounds have been synthesized and evaluated for various biological activities, including agonistic action on human beta(3)-adrenergic receptors, inhibition of carbonic anhydrase enzymes, and pharmacological activities such as antibacterial, anthelmintic, and anti-inflammatory effects . These activities suggest that the compound may also possess similar biological properties, which could be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves strategic methods such as Suzuki coupling, which is known for good functional group transformations and high yields . Another synthesis route for a related piperazine derivative includes a four-step reaction involving bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine . These methods indicate that the synthesis of "4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine" could potentially be achieved through similar synthetic strategies, ensuring the correct functional groups are present for desired biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis . Additionally, crystal structure studies, including Hirshfeld surface analysis and density functional theory (DFT) calculations, have been performed to understand the reactive sites and intermolecular interactions of similar piperazine derivatives . These analyses are crucial for determining the stability and reactivity of the compound, which are important factors in drug design.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactions that "4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine" might undergo. For instance, the acylation reaction used to synthesize novel piperazine derivatives suggests that the compound could also be modified through similar reactions to obtain derivatives with varied biological activities . The understanding of these reactions is essential for the development of structure-activity relationships and optimization of pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various techniques. The crystallographic analysis provides insight into the solid-state properties, such as crystal packing and intermolecular hydrogen bonding, which can affect the solubility and stability of the compound . These properties are important for the formulation and delivery of potential drug candidates. The analysis of these properties for "4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine" would be necessary to assess its suitability for further development as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Applications

One significant area of application involves the synthesis of piperazine derivatives as 5-HT7 receptor antagonists . These compounds, including various derivatives of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides, have shown potential in targeting 5-HT7 receptors, which are of interest for their role in neurological and psychiatric disorders. These derivatives demonstrated IC50 values ranging from 12 to 580nM, indicating significant activity against these receptors (Yoon et al., 2008).

Another research avenue explores antimicrobial and anti-inflammatory activities of novel compounds derived from this chemical structure. For instance, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, including interactions with piperazine, has been studied for their potential analgesic and anti-inflammatory effects. Some derivatives exhibited promising activities, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2011).

Chemical Structure and Interaction Analysis

Research on the crystal structure, Hirshfeld surface analysis, and DFT calculations of derivatives provides insights into the molecular interactions and properties of these compounds. Such studies are crucial for understanding the physicochemical properties that underpin their biological activities and potential applications in drug design (Kumara et al., 2017).

Synthetic Methodologies and Pharmacological Properties

The development of synthetic methodologies for creating these compounds, along with evaluating their pharmacological properties, forms a substantial part of their research applications. This includes studies on benzamide derivatives as selective serotonin 4 receptor agonists, where modifications to the chemical structure have led to compounds with potential prokinetic effects, offering insights into new therapeutic agents for gastrointestinal disorders (Sonda et al., 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-methoxy-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-13-18-16(12-17(19-13)25-3)20-8-10-21(11-9-20)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESXFSMZFIMOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2509663.png)

![N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2509664.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)

![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2509667.png)

![[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B2509669.png)

![1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide](/img/no-structure.png)

![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)

![6-Methyl-2-[[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2509674.png)

![(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate](/img/structure/B2509679.png)